molecular formula C7H14O5 B13957496 2,3,4-Trihydroxy-2-methylpe ntane-3-carboxylic CAS No. 507-71-1

2,3,4-Trihydroxy-2-methylpe ntane-3-carboxylic

Cat. No.: B13957496
CAS No.: 507-71-1
M. Wt: 178.18 g/mol
InChI Key: CJGZGQRVLCMUEG-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid is an organic compound with a complex structure characterized by multiple hydroxyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of a suitable precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups and the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups and carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity and function. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trihydroxypentanoic acid: Similar structure but lacks the methyl group.

    2,3-Dihydroxy-2-methylpentane-3-carboxylic acid: Similar but with fewer hydroxyl groups.

Uniqueness

2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid is unique due to the presence of three hydroxyl groups and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

507-71-1

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

InChI

InChI=1S/C7H14O5/c1-4(8)7(12,5(9)10)6(2,3)11/h4,8,11-12H,1-3H3,(H,9,10)

InChI Key

CJGZGQRVLCMUEG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)(C(C)(C)O)O)O

Origin of Product

United States

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